Bienvenue dans la boutique en ligne BenchChem!

Emtricitabine S-oxide

Pharmaceutical Analysis RP-HPLC Method Validation

Ensure accurate identification and quantification of the major oxidative degradant in Emtricitabine drug products. Our well-characterized Emtricitabine S-oxide standard (mixture of diastereomers) provides the specific chromatographic resolution (Rs ~4.4) required for stability-indicating HPLC method validation and forced degradation studies, meeting ICH Q2(R1) guidelines for specificity, linearity, and accuracy.

Molecular Formula C8H10FN3O4S
Molecular Weight 263.25 g/mol
CAS No. 152128-77-3
Cat. No. B192945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmtricitabine S-oxide
CAS152128-77-3
Synonyms4-Amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone;  [2R-(2α,5α)]-4-Amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone S-Oxide;  [2R-(2α,5α)]-4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxido-1
Molecular FormulaC8H10FN3O4S
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESC1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F
InChIInChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+,17?/m0/s1
InChIKeyDMOMZPWPIDCLMB-YGFFCSEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Emtricitabine S-oxide (CAS 152128-77-3) Reference Standard for Impurity and Degradation Analysis


Emtricitabine S-oxide (CAS 152128-77-3), also known as Emtricitabine sulfoxide or Emtricitabine Degradant-III, is a key oxidative degradation product and S-oxidized impurity of the antiretroviral drug Emtricitabine [1]. Chemically, it is a nucleoside reverse transcriptase inhibitor (NRTI) derivative characterized by the oxidation of the sulfur atom in the oxathiolane ring to a sulfoxide group, which introduces a chiral center at the sulfur atom and results in a mixture of diastereomers . As a recognized pharmacopeial impurity (Emtricitabine Impurity-A), this compound is primarily utilized as an analytical reference standard for method development, validation, and quality control in pharmaceutical manufacturing and stability studies [2]. Its precise identification and quantification are critical for ensuring the purity, safety, and efficacy of Emtricitabine-containing drug products, in compliance with ICH and regulatory guidelines [3].

The Analytical Challenge: Why Generic Emtricitabine Impurity Standards Are Inadequate for Emtricitabine S-oxide Analysis


Generic or structurally similar impurity standards, such as those for Emtricitabine diastereomers or other NRTI-related compounds, cannot substitute for a certified Emtricitabine S-oxide reference standard in analytical workflows. The presence of the sulfoxide group in Emtricitabine S-oxide creates a new chiral center, resulting in a mixture of diastereomers with distinct physicochemical and spectral properties . This structural uniqueness dictates its specific chromatographic behavior, as demonstrated by its characteristic retention time (e.g., 10.5 min under specific HPLC conditions) which differs from the parent drug and other impurities [1]. Using an incorrect standard would lead to inaccurate peak identification, flawed method validation, and unreliable quantification of this critical impurity. Consequently, for robust stability-indicating methods and regulatory submissions, a dedicated, well-characterized Emtricitabine S-oxide reference material is essential to ensure data integrity and compliance [2].

Quantitative Differentiation: Emtricitabine S-oxide Analytical Performance and Degradation Evidence


Validated RP-HPLC Method for Simultaneous Quantification of Emtricitabine S-oxide in a Fixed-Dose Combination Tablet

In a validated RP-HPLC method for a triple-drug combination (Emtricitabine, Tenofovir Alafenamide, Dolutegravir), Emtricitabine S-oxide (Emtricitabine Impurity-A) was quantified alongside the parent drug and another impurity. The method established a linear calibration range for Emtricitabine S-oxide from 0.125 to 7.500 µg/mL with a correlation coefficient (R²) of ≥0.998 [1].

Pharmaceutical Analysis RP-HPLC Method Validation Fixed-Dose Combination

Optimized HPLC Resolution of Emtricitabine S-oxide from Co-eluting Peaks Using a Quality by Design (QbD) Approach

A Quality by Design (QbD) study was employed to optimize an HPLC method for separating Emtricitabine S-oxide from a closely eluting Tenofovir-related peak. The optimized method achieved a critical resolution (Rs) of 4.4 between Emtricitabine S-oxide and the Tenofovir impurity peak [1].

Quality by Design Chromatographic Resolution HPLC Method Development

Quantitative Degradation Profile of Emtricitabine to Form Emtricitabine S-oxide Under Oxidative Stress

In forced degradation studies designed to evaluate Emtricitabine stability, the parent drug was subjected to various stress conditions. Under oxidative degradation, Emtricitabine underwent 53% degradation, with Emtricitabine S-oxide (identified as Degradant-III) being one of the three major degradation products formed [1].

Forced Degradation Stability Studies Oxidative Stress Impurity Profiling

Comprehensive Characterization Data Package for Emtricitabine S-oxide

A supplier's datasheet for Emtricitabine S-oxide (as a mixture of diastereomers) indicates that the product includes or can include a comprehensive characterization package comprising HPLC, LC-MS, 1H NMR, FT-IR, and a structure elucidation report [1]. Additional advanced NMR data, such as 13C NMR, COSY, NOESY, HSQC, and HMBC, are available upon request [1].

Structural Elucidation NMR Mass Spectrometry Reference Standard

Key Application Scenarios for Procuring Emtricitabine S-oxide (CAS 152128-77-3)


Development and Validation of Stability-Indicating HPLC Methods

Emtricitabine S-oxide is essential as a reference standard for developing and validating robust, stability-indicating HPLC methods for Emtricitabine drug substances and drug products. Its use ensures accurate identification and quantification of this major oxidative degradant. The documented resolution (Rs of 4.4) from other impurities in fixed-dose combinations validates its suitability for complex analytical separations [1]. Procurement of a well-characterized standard is the first step in establishing method specificity, linearity (0.125-7.500 µg/mL), and accuracy, as required by ICH Q2(R1) guidelines [2].

Forced Degradation Studies and Impurity Profiling

This compound is a critical reference marker for conducting forced degradation (stress) studies on Emtricitabine API and formulations. The evidence shows that Emtricitabine degrades significantly (53%) under oxidative conditions to yield Emtricitabine S-oxide as a primary degradant [3]. Using the authentic standard allows analytical scientists to definitively identify this degradation peak, assess peak purity, and calculate mass balance, which is crucial for understanding the drug's degradation pathways and establishing appropriate shelf-life specifications.

Quality Control (QC) Release Testing of Drug Products

In routine QC laboratories, Emtricitabine S-oxide is used as an external standard or system suitability marker for the batch release testing of commercial Emtricitabine-containing products, including popular fixed-dose combinations for HIV treatment. The validated analytical methods that utilize this standard enable the precise quantification of this specific impurity at low levels (as low as 0.125 µg/mL), ensuring that each batch meets stringent pharmacopeial limits and regulatory requirements for purity [2].

Analytical Method Transfer and Pharmacopeial Compliance

When transferring validated analytical methods between laboratories or when referencing pharmacopeial monographs (e.g., USP, Ph. Eur.), a well-characterized Emtricitabine S-oxide standard is indispensable. The availability of comprehensive characterization data—including HPLC, LC-MS, and NMR [4]—supports identity confirmation and system suitability verification, facilitating seamless method transfer and ensuring compliance with regulatory expectations for impurity testing.

Quote Request

Request a Quote for Emtricitabine S-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.